molecular formula C6H5F2NO3 B14903530 3-(1,1-Difluoroethyl)isoxazole-4-carboxylic acid

3-(1,1-Difluoroethyl)isoxazole-4-carboxylic acid

Cat. No.: B14903530
M. Wt: 177.11 g/mol
InChI Key: HLOFNMDCCWZMLV-UHFFFAOYSA-N
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Description

3-(1,1-Difluoroethyl)isoxazole-4-carboxylic acid is a chemical compound with the molecular formula C6H5F2NO3 and a molecular weight of 177.11 g/mol . It belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-Difluoroethyl)isoxazole-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of α,β-acetylenic oximes in the presence of AuCl3 catalyst . Another method includes the reaction of alkynes with nitrile oxides, which provides access to isoxazole derivatives . Additionally, the use of tert-butyl nitrite or isoamyl nitrite enables an efficient one-pot synthesis from substituted aldoximes and alkynes .

Industrial Production Methods

. These methods ensure high purity and yield, making the compound suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

3-(1,1-Difluoroethyl)isoxazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired product but typically involve moderate temperatures and specific catalysts .

Major Products Formed

The major products formed from these reactions include various substituted isoxazoles, which can have different biological and chemical properties .

Scientific Research Applications

3-(1,1-Difluoroethyl)isoxazole-4-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1,1-Difluoroethyl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,1-Difluoroethyl)isoxazole-4-carboxylic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Its difluoroethyl group and isoxazole ring make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C6H5F2NO3

Molecular Weight

177.11 g/mol

IUPAC Name

3-(1,1-difluoroethyl)-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C6H5F2NO3/c1-6(7,8)4-3(5(10)11)2-12-9-4/h2H,1H3,(H,10,11)

InChI Key

HLOFNMDCCWZMLV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NOC=C1C(=O)O)(F)F

Origin of Product

United States

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